molecular formula C8H15Cl2N3 B6208896 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride CAS No. 1158571-97-1

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Cat. No.: B6208896
CAS No.: 1158571-97-1
M. Wt: 224.1
InChI Key:
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Description

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the dimethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)pyridine
  • N,N-dimethyl-2-aminopyridine
  • 3-(dimethylamino)pyridine

Uniqueness

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and two methyl groups on the nitrogen atom. This structural feature enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

1158571-97-1

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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